Propionic anhydride-d10
Overview
Description
Propionic anhydride-d10 is a deuterated form of propionic anhydride, an organic compound with the formula (CD3CD2CO)2O. This compound is a colorless liquid and is widely used in organic synthesis, particularly in the production of specialty derivatives of cellulose .
Mechanism of Action
Target of Action
Propionic anhydride-d10 is a deuterated compound that is primarily used in research applications
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. In the presence of a nucleophile, the anhydride group (-CO-O-CO-) in this compound is likely to be attacked by the nucleophile, leading to the cleavage of the anhydride bond and the formation of a carboxylic acid or its derivative .
Biochemical Pathways
It’s worth noting that the products of its reactions (propionic acids or their derivatives) can participate in various biochemical pathways, including fatty acid metabolism .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of this compound is the formation of propionic acid or its derivatives when it reacts with nucleophiles. These products can participate in various biochemical reactions, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, temperature, and the presence of catalysts . It’s also important to note that this compound should be stored at room temperature away from light and moisture .
Biochemical Analysis
Biochemical Properties
It is known that propionic anhydride, the non-deuterated form, is a widely used reagent in organic synthesis . It is reasonable to assume that Propionic anhydride-d10 would have similar reactivity and would interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on propionic acid, a related compound, have shown that it can disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells . It is possible that this compound could have similar effects on cells.
Temporal Effects in Laboratory Settings
Studies on the hydrolysis of propionic anhydride have shown that it can exhibit autocatalytic behavior, with the reaction rate increasing over time .
Metabolic Pathways
Propionic acid, a related compound, is known to be involved in several metabolic pathways, including the 2-methylcitrate cycle pathway (MCC), the methylmalonyl cycle pathway (MMC), and the cytosolic methyl-branched lipid synthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionic anhydride-d10 can be synthesized by the dehydration of propionic acid using ketene. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ] In this case, the deuterated form would involve the use of deuterated propionic acid and deuterated ketene .
Industrial Production Methods
Industrial production of this compound involves the thermal dehydration of deuterated propionic acid, driving off the water by distillation. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propionic anhydride-d10 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated propionic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminium hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Lithium Aluminium Hydride: For reduction reactions.
Major Products Formed
Deuterated Propionic Acid: From hydrolysis.
Esters: From alcoholysis.
Amides: From aminolysis.
Primary Alcohols: From reduction.
Scientific Research Applications
Propionic anhydride-d10 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium into molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.
Butanoic Anhydride: Similar but with a longer carbon chain.
Propanoyl Chloride: Similar but with a chlorine atom instead of an anhydride group.
Uniqueness
Propionic anhydride-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is crucial .
Properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731122 | |
Record name | (~2~H_5_)Propanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870471-31-1 | |
Record name | (~2~H_5_)Propanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870471-31-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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